2-(Pyrrolidin-3-yl)acetamide hydrochloride
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Overview
Description
2-(Pyrrolidin-3-yl)acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)acetamide hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-pyrrolidinone with acetic anhydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-(Pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the acetamide group.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Pyrrolidin-2-one: A lactam derivative with different chemical properties.
Uniqueness
2-(Pyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the acetamide group allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H13ClN2O |
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Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)3-5-1-2-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H |
InChI Key |
GXTQZFVXZMSQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(=O)N.Cl |
Origin of Product |
United States |
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